(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine
CAS No.:
Cat. No.: VC16086648
Molecular Formula: C13H7BrCl2N2O2
Molecular Weight: 374.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7BrCl2N2O2 |
|---|---|
| Molecular Weight | 374.0 g/mol |
| IUPAC Name | N-(2-bromo-4-nitrophenyl)-1-(2,3-dichlorophenyl)methanimine |
| Standard InChI | InChI=1S/C13H7BrCl2N2O2/c14-10-6-9(18(19)20)4-5-12(10)17-7-8-2-1-3-11(15)13(8)16/h1-7H |
| Standard InChI Key | DDSDVWNOYXMJAI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C=NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is a Schiff base formed via the condensation of 2-bromo-4-nitroaniline and 2,3-dichlorobenzaldehyde. The resulting structure features:
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A 2-bromo-4-nitrophenyl group (C₆H₃BrNO₂) with bromine and nitro substituents at positions 2 and 4, respectively.
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A 2,3-dichlorobenzylidene moiety (C₇H₄Cl₂) with chlorine atoms at positions 2 and 3.
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An imine linkage (C=N) connecting the two aromatic systems.
The molecular formula is C₁₃H₇BrCl₂N₂O₂, with a molecular weight of 397.47 g/mol. The presence of electron-withdrawing groups (Br, NO₂, Cl) influences electron density distribution, rendering the compound highly polar and reactive .
Crystallographic Considerations
While no direct crystal structure data exists for this compound, analogous Schiff bases exhibit monoclinic or orthorhombic systems. For example, N-(4-bromo-2,6-dichloro-phenyl)pyrazin-2-amine crystallizes in a monoclinic P2₁/c space group with unit cell parameters a = 9.2229(13) Å, b = 14.709(2) Å, and c = 8.6472(13) Å . The dihedral angle between aromatic rings in such structures often exceeds 75°, attributed to steric and electronic effects of halogen substituents .
Synthesis and Purification
Reaction Pathway
The synthesis involves a two-step process:
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Preparation of 2-bromo-4-nitroaniline:
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Schiff Base Formation:
Optimization and Yield
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Solvent System: Ethanol or methanol is preferred due to moderate polarity, facilitating both reactant solubility and water removal via azeotropic distillation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethyl acetate-petroleum ether mixtures yields pure product .
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Typical Yield: 65–75%, influenced by substituent steric effects and reaction monitoring via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7).
Physicochemical Characterization
Spectroscopic Data
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IR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃):
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Mass Spectrometry:
Thermal and Solubility Properties
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Melting Point: 182–185°C (decomposition observed above 200°C).
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Solubility:
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Freely soluble in DMSO and DMF.
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Sparingly soluble in ethanol, methanol, and ethyl acetate.
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Insoluble in water and alkanes.
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic aqueous media.
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